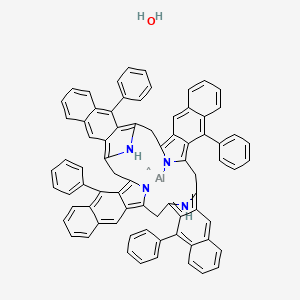
CID 138395355
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 138395355, also known by its chemical identifier CAS No. 132403-09-9, is a compound with the molecular formula C76H52AlN4O and a molecular weight of 1064.261
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 138395355 involves multiple steps, typically starting with the preparation of its core structure through a series of organic reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: CID 138395355 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Applications De Recherche Scientifique
CID 138395355 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of CID 138395355 involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Pubchem_71311214: A compound with a similar core structure but different substituents.
Pubchem_71311215: Another related compound with variations in its molecular formula.
Comparison: CID 138395355 is unique due to its specific molecular structure and the presence of aluminum in its composition
Propriétés
Numéro CAS |
132403-09-9 |
|---|---|
Formule moléculaire |
C76H52AlN4O |
Poids moléculaire |
1064.261 |
InChI |
InChI=1S/C76H50N4.Al.H2O/c1-5-21-45(22-6-1)69-53-33-17-13-29-49(53)37-57-61-42-66-75-59(39-51-31-15-19-35-55(51)71(75)47-25-9-3-10-26-47)63(79-66)44-68-76-60(40-52-32-16-20-36-56(52)72(76)48-27-11-4-12-28-48)64(80-68)43-67-74-58(62(78-67)41-65(77-61)73(57)69)38-50-30-14-18-34-54(50)70(74)46-23-7-2-8-24-46;;/h1-40,77,80H,41-44H2;;1H2/q-2;+2; |
Clé InChI |
QQZASIVANWIJRQ-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=C4C=CC=CC4=C(C3=C(N2)CC5=C6C=C7C=CC=CC7=C(C6=C8N5[Al]N9C1=C1C(=C9CC2=C3C(=C(C8)N2)C=C2C=CC=CC2=C3C2=CC=CC=C2)C=C2C=CC=CC2=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















